Ethyl 2-oxo-4-(pyridin-3-yl)pyrrolidine-3-carboxylate
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Overview
Description
Ethyl 2-oxo-4-(pyridin-3-yl)pyrrolidine-3-carboxylate is a heterocyclic compound featuring a pyrrolidine ring fused with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-4-(pyridin-3-yl)pyrrolidine-3-carboxylate typically involves multi-step reactions. One common method starts with the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine to form intermediate pyrrolidine derivatives . The reaction conditions often include heating under reflux and subsequent purification steps.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-4-(pyridin-3-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 2-oxo-4-(pyridin-3-yl)pyrrolidine-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies exploring its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-4-(pyridin-3-yl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring’s stereochemistry and the pyridine moiety’s electronic properties contribute to its binding affinity and selectivity towards biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to ethyl 2-oxo-4-(pyridin-3-yl)pyrrolidine-3-carboxylate include:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
- Pyrrolopyrazine derivatives
Uniqueness
This compound is unique due to its specific structural features, such as the combination of a pyrrolidine ring with a pyridine moiety. This structure provides a distinct pharmacophore that can interact with biological targets in ways that similar compounds may not, offering potential advantages in drug design and development .
Properties
IUPAC Name |
ethyl 2-oxo-4-pyridin-3-ylpyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-2-17-12(16)10-9(7-14-11(10)15)8-4-3-5-13-6-8/h3-6,9-10H,2,7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOHCEVYPSQUPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CNC1=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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